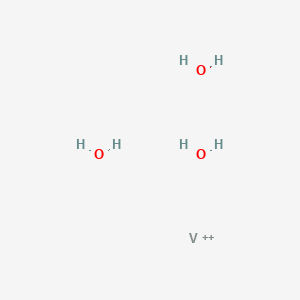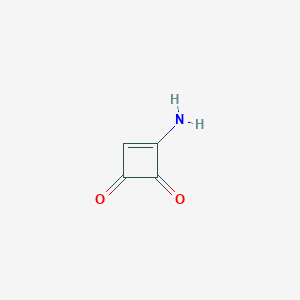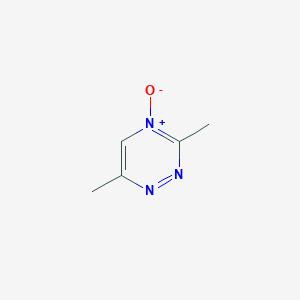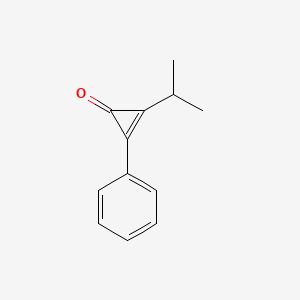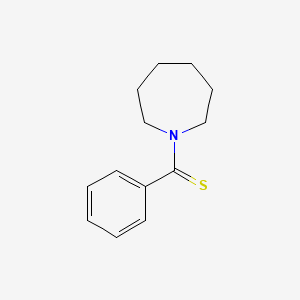![molecular formula C40H28N6O B14481226 Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- CAS No. 64946-35-6](/img/structure/B14481226.png)
Benzenamine, 4,4'-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- is a complex organic compound with a unique structure that includes benzenamine and quinoxaline moieties linked by an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- typically involves multi-step organic reactions. One common method includes the reaction of 4,4’-diaminodiphenyl ether with 3-phenyl-7,2-quinoxaline derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield quinoxaline derivatives with altered electronic properties, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aniline, 4,4’-oxydi-
- p-Aminophenyl ether
- p,p’-Diaminodiphenyl ether
- p,p’-Oxydianiline
Uniqueness
Benzenamine, 4,4’-[oxybis(3-phenyl-7,2-quinoxalinediyl)]bis- is unique due to its complex structure, which combines benzenamine and quinoxaline moieties. This structural complexity imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
64946-35-6 |
|---|---|
Formule moléculaire |
C40H28N6O |
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
4-[7-[3-(4-aminophenyl)-2-phenylquinoxalin-6-yl]oxy-3-phenylquinoxalin-2-yl]aniline |
InChI |
InChI=1S/C40H28N6O/c41-29-15-11-27(12-16-29)39-37(25-7-3-1-4-8-25)43-33-21-19-31(23-35(33)45-39)47-32-20-22-34-36(24-32)46-40(28-13-17-30(42)18-14-28)38(44-34)26-9-5-2-6-10-26/h1-24H,41-42H2 |
Clé InChI |
HQZXZPSZTGCDCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC5=C(C=C4)N=C(C(=N5)C6=CC=C(C=C6)N)C7=CC=CC=C7)N=C2C8=CC=C(C=C8)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


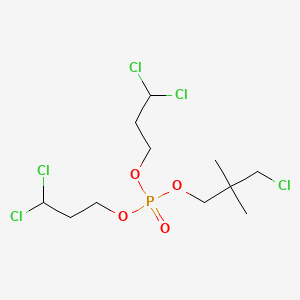
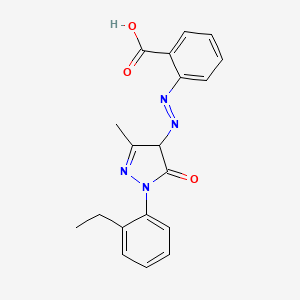

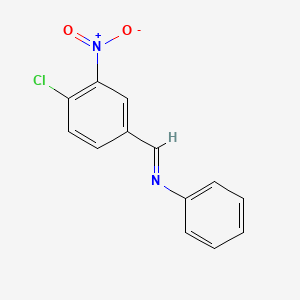
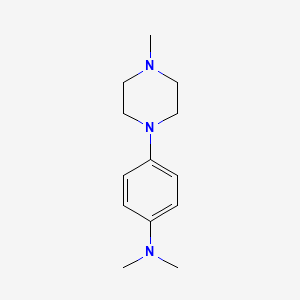
![3-Anilino-2-thiabicyclo[2.2.2]oct-5-ene-3-carbonitrile](/img/structure/B14481192.png)
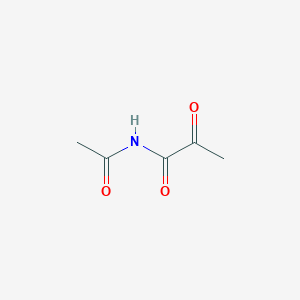
![1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)](/img/structure/B14481197.png)
